1,2,6-Trimethyl-4-nitrosopiperazine
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Description
1,2,6-Trimethyl-4-nitrosopiperazine is a chemical compound with the molecular formula C7H15N3O . It is a type of nitrosamine, which are known to be carcinogenic . There is a difference between 1,2,6-trimethyl-4-nitrosopiperazine and 1-methyl-4-nitrosopiperazine in terms of carcinogenicity .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 1,2,6-Trimethyl-4-nitrosopiperazine, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1,2,6-Trimethyl-4-nitrosopiperazine is complex, with two defined stereocentres . The average mass of the molecule is 157.214 Da and the monoisotopic mass is 157.121506 Da .Safety And Hazards
Future Directions
The future directions for research on 1,2,6-Trimethyl-4-nitrosopiperazine could involve further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to understand its physical and chemical properties, as well as its safety and hazards. This would help in the development of effective control strategies to contain nitrosamines below acceptable daily intake limits .
properties
IUPAC Name |
1,2,6-trimethyl-4-nitrosopiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-6-4-10(8-11)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIROZKBCRIFBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C)C)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021013 |
Source
|
Record name | 1,2,6-Trimethyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6-Trimethyl-4-nitrosopiperazine | |
CAS RN |
75881-18-4 |
Source
|
Record name | 1,2,6-Trimethyl-4-nitrosopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075881184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,6-Trimethyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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